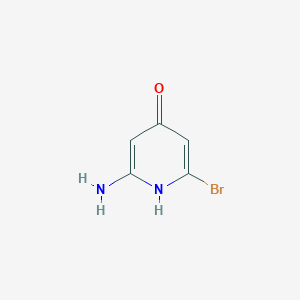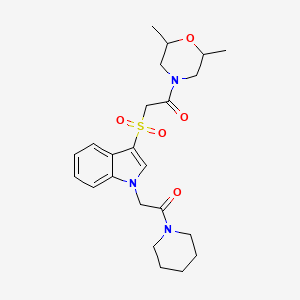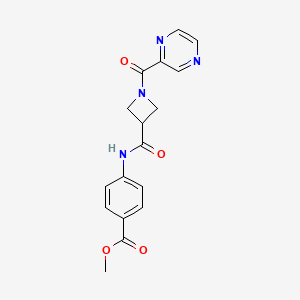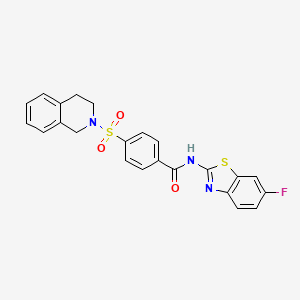
3-(4-Chlorophenyl)-7-(2-oxopropoxy)chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(4-Chlorophenyl)-7-(2-oxopropoxy)chromen-2-one" is a synthetic molecule that belongs to the class of organic compounds known as chromen-2-ones or coumarins. These compounds are characterized by a benzopyranone structure and are known for their diverse biological activities, including antimicrobial properties. The presence of a 4-chlorophenyl group and a 2-oxopropoxy substituent in the molecule suggests potential for unique chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of chromen-2-one derivatives often involves cyclization reactions and modifications of the coumarin core structure. For instance, a series of novel chromen-2-one derivatives with benzylpiperazinylpropoxy and methoxy groups were synthesized through reductive amination using sodium cyanoborohydride in methanol . Similarly, photo-reorganization of chromen-4-ones with different alkoxy groups has been employed to create angular pentacyclic compounds, indicating that light-induced reactions can be a viable synthetic route for complex chromen-2-one structures . These methods highlight the versatility of synthetic approaches that can be adapted for the synthesis of "3-(4-Chlorophenyl)-7-(2-oxopropoxy)chromen-2-one".
Molecular Structure Analysis
The molecular structure of chromen-2-one derivatives is often characterized by techniques such as IR, NMR, and mass spectroscopy, as well as X-ray crystallography . For example, the crystal structure of a related compound was determined to crystallize in the monoclinic system with specific cell constants and featured π-π stacking of aromatic residues . These findings suggest that "3-(4-Chlorophenyl)-7-(2-oxopropoxy)chromen-2-one" may also exhibit interesting structural characteristics such as intermolecular interactions that could influence its physical properties and biological activity.
Chemical Reactions Analysis
Chromen-2-one derivatives can undergo various chemical reactions, including cyclization and substitution reactions. The synthesis of novel chromen-2-one derivatives with aryl and chlorophenyl groups has been achieved through a tandem aza-Wittig reaction, demonstrating the reactivity of the chromen-2-one core with different reagents . Additionally, the formation of dimers through weak intermolecular interactions, such as Cl...Cl interactions, has been observed in some chromen-2-one compounds . These reactions are relevant for understanding the chemical behavior of "3-(4-Chlorophenyl)-7-(2-oxopropoxy)chromen-2-one".
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure. The crystallographic analysis provides insights into the solid-state properties, such as crystal system, space group, and cell constants . The presence of substituents like chlorophenyl and alkoxy groups can affect the compound's solubility, melting point, and stability. The intermolecular hydrogen bonding and π-π stacking interactions can also impact the compound's physical properties and its potential to form supramolecular assemblies . These properties are essential for the practical application of "3-(4-Chlorophenyl)-7-(2-oxopropoxy)chromen-2-one" in various fields, including pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
Catalytic Properties in Organic Synthesis
3-(4-Chlorophenyl)-7-(2-oxopropoxy)chromen-2-one plays a role in organic synthesis. For instance, in the study of novel polystyrene-supported TBD catalysts, it is used in the Michael addition for the synthesis of Warfarin and its analogues. This process is essential for synthesizing several 4-hydroxy-2H-chromen-2-one derivatives, demonstrating the compound's utility in organic synthesis and its potential in environmentally friendly conditions (Alonzi et al., 2014).
Biological Activities
Research on 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides, which includes compounds similar to 3-(4-Chlorophenyl)-7-(2-oxopropoxy)chromen-2-one, highlights their antimicrobial and antioxidant activities. These compounds have been synthesized and screened, showcasing their potential in medicinal chemistry (Hatzade et al., 2008).
Crystallography and Structural Analysis
Studies on the crystal structure of related chromen-2-one compounds provide insights into their molecular arrangements and interactions. For example, research on 2-(4-Chlorophenyl)chromen-4-one, a closely related compound, discusses its structural aspects, like the angle between different rings and intermolecular hydrogen bonds, which are crucial for understanding the chemical and physical properties of these compounds (Singh et al., 2011).
Antimicrobial Activity
Compounds structurally similar to 3-(4-Chlorophenyl)-7-(2-oxopropoxy)chromen-2-one have shown promising antimicrobial activities. For instance, the synthesis and characterization of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile revealed significant antibacterial and antifungal functionalities, which are critical in the development of new antimicrobial agents (Okasha et al., 2022).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-7-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO4/c1-11(20)10-22-15-7-4-13-8-16(18(21)23-17(13)9-15)12-2-5-14(19)6-3-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKHINZWIAAMMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-7-(2-oxopropoxy)chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[[5-[(4-bromophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3020255.png)





![N-(1-cyanocyclohexyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3020268.png)


![(E)-N-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}hydroxylamine](/img/structure/B3020272.png)
![N-[4-(hydrazinocarbonyl)phenyl]-3-methylbenzamide](/img/structure/B3020273.png)
![4-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B3020275.png)

